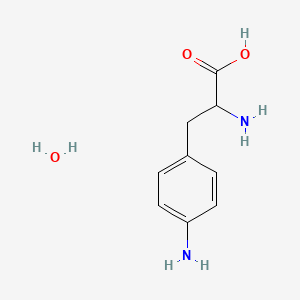
4-Amino-L-phenylalanine hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-L-phenylalanine hydrate is a chemical compound with the molecular formula C9H14N2O3. It is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of an amino group (-NH2) attached to the phenyl ring, making it an important intermediate in various chemical and biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-L-phenylalanine hydrate typically involves the nitration of phenylalanine followed by reduction. The nitration process introduces a nitro group (-NO2) to the phenyl ring, which is then reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-L-phenylalanine hydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-L-phenylalanine hydrate has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and protein synthesis.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-L-phenylalanine hydrate involves its interaction with various molecular targets and pathways. It acts as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine. The compound is also involved in the biosynthesis of proteins and other essential biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-L-phenylalanine: Similar in structure but differs in stereochemistry.
4-Nitro-L-phenylalanine: Contains a nitro group instead of an amino group.
3,4-Dihydroxy-L-phenylalanine (L-DOPA): Contains hydroxyl groups on the phenyl ring.
Uniqueness
4-Amino-L-phenylalanine hydrate is unique due to its specific amino group placement on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its role as a precursor in neurotransmitter synthesis make it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C9H14N2O3 |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
2-amino-3-(4-aminophenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C9H12N2O2.H2O/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H2 |
InChI-Schlüssel |
LPKPWQCBWORKIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


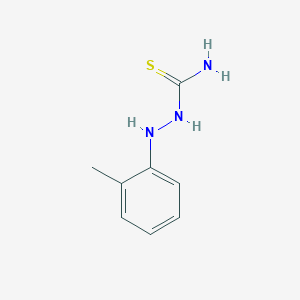
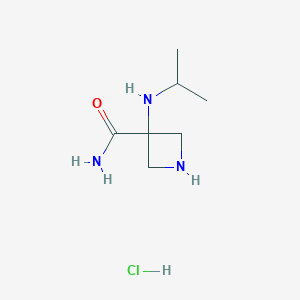
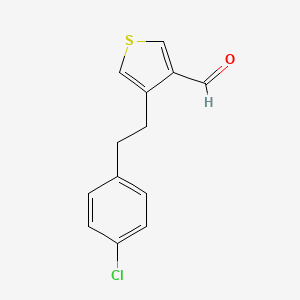
![6-phenyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B8815328.png)
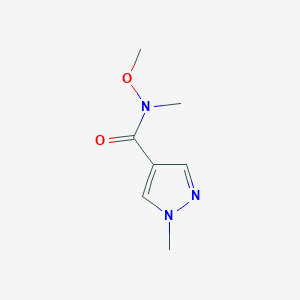
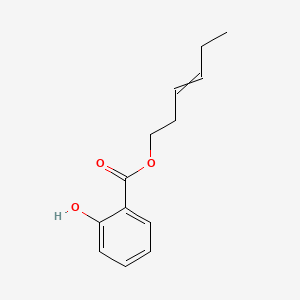
![3-[4-(2-Methylpropyl)phenyl]propanal](/img/structure/B8815366.png)
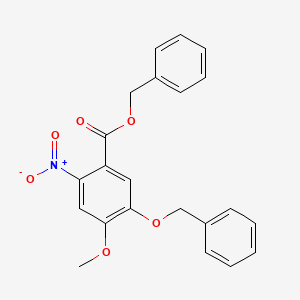
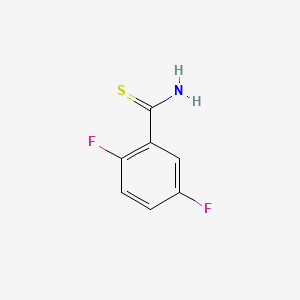

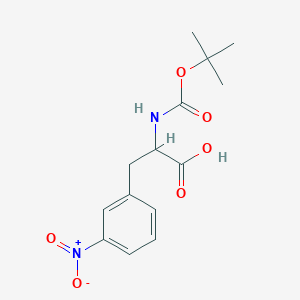

![1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B8815412.png)

